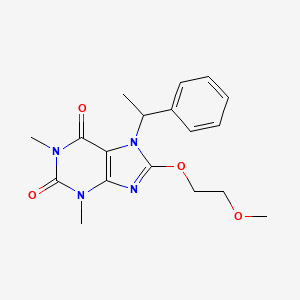
N',N''-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide is a complex organic compound characterized by the presence of a fluorene core, two furan rings, and carbohydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide typically involves multiple steps, starting with the functionalization of the fluorene core. The process may include:
Sulfonylation of Fluorene: The fluorene core is first sulfonylated to introduce sulfonyl groups at the 2 and 7 positions. This can be achieved using sulfonyl chlorides under acidic conditions.
Formation of Difuran Rings: The next step involves the introduction of furan rings at the sulfonylated positions. This can be done through a cyclization reaction using appropriate furan precursors.
Carbohydrazide Formation: Finally, the carbohydrazide groups are introduced by reacting the intermediate compound with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carbohydrazide groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Di-n-hexylfluorene-2,7-diboronic acid: Used in the synthesis of organic light-emitting diodes (OLEDs).
2,7-Dibromofluorene: Utilized as an intermediate in the synthesis of polymeric materials.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Employed in the development of organic solar cells.
Uniqueness
N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide stands out due to its unique combination of sulfonyl and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C23H18N4O8S2 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
N'-[[7-[(furan-2-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C23H18N4O8S2/c28-22(20-3-1-9-34-20)24-26-36(30,31)16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)37(32,33)27-25-23(29)21-4-2-10-35-21/h1-10,12-13,26-27H,11H2,(H,24,28)(H,25,29) |
Clave InChI |
OVKQTFLWOGKNBH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=CO3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate](/img/structure/B11610704.png)
![1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610705.png)
![methyl (2E)-2-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11610717.png)
![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11610718.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610725.png)

![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11610740.png)
![2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11610747.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11610750.png)
![2-[(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11610767.png)
![3-(4-chlorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11610769.png)
![(5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610773.png)
![10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11610776.png)
![N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610784.png)
